Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
furan-2-yl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPPNXGQPFMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a derivative of furan, which has been found to have significant antibacterial activity. The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria.
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy. They interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics. They are employed as medicines in a number of distinct disease areas, suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the antibacterial activity of furan derivatives, it can be inferred that the compound likely leads to the inhibition of bacterial growth and proliferation.
Biochemical Analysis
Biochemical Properties
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting the importance of understanding its metabolic profile for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its biochemical interactions and therapeutic effects.
Biological Activity
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride, also known by its CAS number 2098017-93-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 216.6647 g/mol
- SMILES Notation : CNC1CN(C1)C(=O)c1ccco1.Cl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related azetidine derivatives can inhibit tubulin polymerization and the growth of various cancer cell lines . These findings suggest that Furan derivatives may also possess similar activities.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress. Further investigation is required to elucidate these effects specifically for this compound.
In Vitro Studies
In vitro studies have demonstrated that Furan derivatives can induce apoptosis in cancer cells. For example, a study highlighted the ability of certain furan-containing compounds to inhibit cell growth in transformed cell lines . This suggests a promising avenue for further exploration in cancer therapeutics.
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
